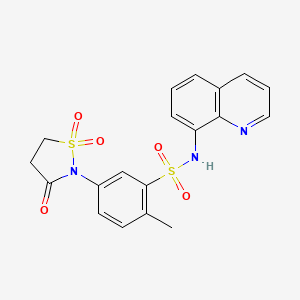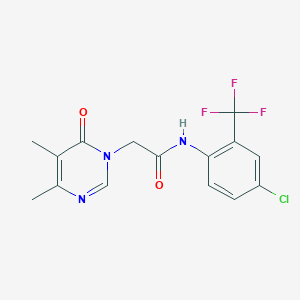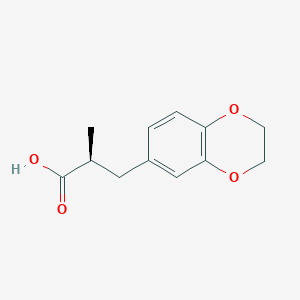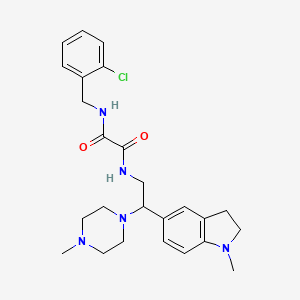![molecular formula C15H23F3N2O B2486225 N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2310076-61-8](/img/structure/B2486225.png)
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a trifluoroethyl group and a cyclohexene carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoroethyl group. The cyclohexene carboxamide moiety is then attached through a series of reactions involving amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoroethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with various biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its role as a drug candidate for treating specific diseases.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes
Mecanismo De Acción
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperidine ring play crucial roles in its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(2,2,2-Trifluoroethyl)-4-piperidinyl]methanesulfonamide: Shares the trifluoroethyl-piperidine structure but differs in the sulfonamide group.
tert-Butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate: Similar piperidine structure with a tert-butyl carbamate group.
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide stands out due to its cyclohexene carboxamide moiety, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O/c16-15(17,18)11-20-8-6-12(7-9-20)10-19-14(21)13-4-2-1-3-5-13/h1-2,12-13H,3-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULAWNCEEUZHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2486142.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)


![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)




